molecular formula C7H4F5N B12976061 2-(Difluoromethyl)-3-(trifluoromethyl)pyridine

2-(Difluoromethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B12976061
M. Wt: 197.10 g/mol
InChI Key: UXYIPRDKTHHIAG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in advanced chemical research and development, particularly for the discovery of new agrochemicals and pharmaceuticals. The simultaneous presence of both difluoromethyl (-CHF2) and trifluoromethyl (-CF3) groups on the pyridine ring is a key structural feature, as these fluorine-containing motifs are known to profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity . The trifluoromethyl group is a strong electron-withdrawing group that can enhance binding affinity and improve soil stability in pesticide candidates . The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, capable of engaging in hydrogen bonding, which can be crucial for interaction with biological targets . This combination makes the compound a highly versatile building block for scaffold hopping and the structural optimization of lead molecules . In agrochemical research, analogous trifluoromethylpyridine derivatives are established as key intermediates in synthesizing a wide range of commercial pesticides, including herbicides, insecticides, and fungicides . The structural attributes of this compound suggest its primary research value lies in the development of novel protoporphyrinogen oxidase (PPO) inhibitors for weed control and succinate dehydrogenase (SDH) inhibitors for antifungal applications . In pharmaceutical chemistry, it serves as a sophisticated synthon for creating diverse chemical libraries aimed at drug discovery. The compound is intended for use by qualified researchers in a controlled laboratory setting. 2-(Difluoromethyl)-3-(trifluoromethyl)pyridine is For Research Use Only. It is not for diagnostic or therapeutic use, and is strictly not intended for human consumption.

Properties

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

IUPAC Name

2-(difluoromethyl)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4F5N/c8-6(9)5-4(7(10,11)12)2-1-3-13-5/h1-3,6H

InChI Key

UXYIPRDKTHHIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical difluoromethylation and trifluoromethylation of pyridine derivatives. This process often employs reagents such as difluoromethyl sulfone and trifluoromethyl iodide under radical conditions .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-3-(trifluoromethyl)pyridine may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve large-scale synthesis .

Chemical Reactions Analysis

Fluorination and Halogen Exchange Reactions

The compound can undergo halogen exchange reactions, particularly in the presence of hydrogen fluoride (HF) and metal halide catalysts. For example, liquid-phase fluorination of chlorinated precursors (e.g., 2,3-dichloro-5-(trichloromethyl)pyridine) with HF and FeCl₃ at 160–180°C replaces chlorine atoms with fluorine, forming trifluoromethyl and difluoromethyl groups .

Key Reaction Conditions

Starting MaterialCatalystTemperature (°C)Time (hours)Major Product(s)Yield (%)
2,3-dichloro-5-(trichloromethyl)pyridineFeCl₃ (5 mol%)175213-chloro-2-fluoro-5-(trifluoromethyl)pyridine~65

Byproducts like chlorodifluoromethyl-pyridines are often recycled into the reaction to improve efficiency .

Nucleophilic Substitution

The difluoromethyl group serves as a reactive site for nucleophilic substitution. For instance, hydroxide or amine nucleophiles can displace fluorine atoms under basic conditions, forming derivatives with modified substituents.

Example Reaction Pathway

  • Substitution at Difluoromethyl Group :
    C6H3F2CF3+NH3C6H3F(NH2)CF3+HF\text{C}_6\text{H}_3\text{F}_2\text{CF}_3 + \text{NH}_3 \rightarrow \text{C}_6\text{H}_3\text{F(NH}_2\text{)CF}_3 + \text{HF}
    This reaction typically occurs in polar aprotic solvents (e.g., THF) at 60–80°C.

Catalytic Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions. For example, trifluoromethylpyridines undergo Suzuki-Miyaura couplings with aryl boronic acids to form biaryl derivatives, though yields depend on steric and electronic effects .

Reported Data for Coupling Reactions

SubstrateCatalyst SystemProductYield (%)
2-(difluoromethyl)-3-(trifluoromethyl)pyridinePd(PPh₃)₄, K₂CO₃2-aryl-3-(trifluoromethyl)pyridine40–60

Radical-Mediated Reactions

Photocatalytic systems enable radical defluorination. Trifluoromethyl groups can undergo single-electron transfer (SET) processes, generating difluoromethyl radicals that add to dienes or react with nucleophiles .

Mechanistic Insight

  • Step 1 : SET from a photosensitizer generates a trifluoromethyl radical.

  • Step 2 : Radical addition to 1,3-dienes forms allylic intermediates.

  • Step 3 : Trapping by nucleophiles (e.g., amines) yields functionalized products .

Ring Functionalization

Example :
C6H3F2CF3LDA, -78°CC6H2LiF2CF3I2C6H2IF2CF3\text{C}_6\text{H}_3\text{F}_2\text{CF}_3 \xrightarrow{\text{LDA, -78°C}} \text{C}_6\text{H}_2\text{LiF}_2\text{CF}_3 \xrightarrow{\text{I}_2} \text{C}_6\text{H}_2\text{IF}_2\text{CF}_3

Hydrodefluorination

Under reductive conditions (e.g., H₂/Pd-C), selective hydrodefluorination of the difluoromethyl group can occur, producing monofluoromethyl or methyl derivatives.

Conditions and Outcomes

Reducing AgentTemperature (°C)Pressure (bar)ProductSelectivity (%)
Pd/C, H₂120102-(fluoromethyl)-3-(trifluoromethyl)pyridine>80

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The incorporation of difluoromethyl and trifluoromethyl groups into drug molecules can improve their metabolic stability and bioavailability. These modifications have been shown to enhance the activity of compounds against various biological targets.
    • For example, difluoromethylated pyridines have been utilized in the synthesis of inhibitors for protein kinases, which are critical in cancer therapy. The introduction of these fluorinated groups can lead to increased binding affinity for the target protein due to enhanced interactions with the active site.
  • Antimicrobial Agents :
    • Research indicates that pyridine derivatives with difluoromethyl substitutions exhibit significant antimicrobial activity. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.
  • Neuropharmacology :
    • Compounds featuring this structure have been explored for their potential in treating neurological disorders. The fluorinated groups can influence the central nervous system penetration, making them suitable candidates for further development as neuroactive agents.

Agrochemical Applications

  • Pesticide Development :
    • The compound has been investigated for its efficacy as a pesticide. The trifluoromethyl group contributes to increased potency against pests while potentially reducing toxicity to non-target organisms.
    • Studies have shown that derivatives of 2-(difluoromethyl)-3-(trifluoromethyl)pyridine can be effective against a range of agricultural pests, leading to improved crop protection strategies.
  • Herbicides :
    • Similar to its application in pesticides, this compound has been evaluated for use in herbicides. Its unique chemical structure allows for selective action against specific weed species while minimizing impact on crops.

Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the production of 2-(difluoromethyl)-3-(trifluoromethyl)pyridine through various routes:

  • C-H Functionalization : Direct methods for C-H difluoromethylation have been developed, allowing for regioselective modifications on pyridine rings. This approach streamlines the synthesis process and enhances yield.
  • Radical Processes : Innovative radical-based methods have emerged that utilize oxazino pyridine intermediates, enabling efficient access to difluoromethylated products under mild conditions.

Case Studies

  • Case Study 1: Anticancer Activity :
    A study demonstrated that a derivative of 2-(difluoromethyl)-3-(trifluoromethyl)pyridine exhibited potent inhibition of a specific cancer cell line, with IC50 values significantly lower than those of non-fluorinated analogs. This highlights the potential for this compound in targeted cancer therapies.
  • Case Study 2: Agricultural Efficacy :
    Field trials conducted with a fluorinated herbicide based on this compound showed a marked reduction in weed biomass compared to traditional herbicides, indicating its effectiveness and potential for commercial application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s closest structural analogs differ in the type and position of fluorine-containing substituents. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Applications
2-(Difluoromethyl)-3-(trifluoromethyl)pyridine 2-CF₂H, 3-CF₃ ~207.1 (estimated) Pharmaceutical intermediates, agrochemicals
2-Chloro-3-(trifluoromethyl)pyridine () 2-Cl, 3-CF₃ 195.5 Building block for kinase inhibitors
2-Fluoro-3-(trifluoromethyl)pyridine () 2-F, 3-CF₃ 179.1 Ligand synthesis, catalysis
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine () 2-CH₂Cl, 3-CF₃, 5-Cl 244.5 Pesticide synthesis

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) at position 3 is a stronger electron-withdrawing group (EWG) than difluoromethyl (-CF₂H) or chloro (-Cl), significantly reducing electron density on the pyridine ring and enhancing electrophilic reactivity .
  • Lipophilicity : The difluoromethyl group (-CF₂H) in the target compound offers intermediate lipophilicity between the highly polar trifluoromethyl (-CF₃) and the less polar chloro (-Cl) groups, which may optimize bioavailability in drug candidates .
Stability and Reactivity
  • Hydrolytic Stability : The trifluoromethyl group confers resistance to hydrolysis compared to chloromethyl or hydroxymethyl substituents, as seen in and .
  • Cross-Coupling Reactivity : Bromo or iodo derivatives (e.g., 3-iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate, ) exhibit higher reactivity in cross-coupling reactions than the target compound, which may require harsher conditions due to its stable C-F bonds.

Biological Activity

2-(Difluoromethyl)-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased metabolic stability, improved binding affinity, and altered bioavailability. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 2-(difluoromethyl)-3-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups onto the pyridine ring. Various synthetic routes have been developed, often utilizing electrophilic fluorination methods or nucleophilic substitution reactions. These strategies allow for the selective introduction of fluorinated groups while maintaining the integrity of the pyridine structure.

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(difluoromethyl)-3-(trifluoromethyl)pyridine exhibit significant antimicrobial properties. A study evaluated a library of 2-difluoromethylpyridine derivatives, including compounds with trifluoromethyl substitutions, against Pseudomonas aeruginosa and Chromobacterium violaceum. Notably, certain compounds showed IC50 values comparable or superior to established quorum sensing inhibitors (e.g., 4NPO), indicating their potential as antimicrobial agents:

CompoundIC50 (μM)Activity Description
135 ± 1.12Quorum sensing inhibition
519 ± 1.01Anti-biofilm activity
627 ± 0.67Protease activity

These findings suggest that the difluoromethyl and trifluoromethyl groups enhance the biological activity of these derivatives by improving their interaction with microbial targets .

Cytotoxicity

The cytotoxic effects of fluorinated pyridines have also been investigated in cancer cell lines. For example, second-generation fluoro-taxoids containing difluoromethyl and trifluoromethyl groups were evaluated against various human cancer cell lines, including breast carcinoma (MCF7-S) and non-small cell lung carcinoma (H460). Results indicated that these compounds exhibited significantly higher potency than traditional chemotherapeutics like paclitaxel:

Compound TypeCell LineIC50 (nM)
Fluoro-taxoidMCF7-S<10
Fluoro-taxoidLCC6-MDR<5

These results highlight the potential of incorporating difluoromethyl and trifluoromethyl groups to overcome drug resistance in cancer therapies .

Structure-Activity Relationships (SAR)

The incorporation of fluorine atoms in drug design often leads to enhanced biological activity. SAR studies on fluorinated compounds reveal that strategic placement of difluoromethyl and trifluoromethyl groups can significantly affect their binding affinity to biological targets. For instance, modifications at specific positions on the pyridine ring have been shown to alter the compound's ability to inhibit key enzymatic pathways involved in disease processes .

Case Studies

  • Quorum Sensing Inhibition : A series of studies reported that certain difluoromethylpyridine derivatives effectively inhibited quorum sensing in pathogenic bacteria, reducing biofilm formation and virulence factor production . This suggests a promising application in treating bacterial infections resistant to conventional antibiotics.
  • Cancer Treatment : The fluoro-taxoids derived from pyridine structures demonstrated remarkable cytotoxicity against drug-resistant cancer cell lines, indicating their potential as novel anticancer agents . The enhanced efficacy can be attributed to their ability to evade efflux pumps commonly associated with drug resistance.

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